molecular formula C13H15NO5 B1195754 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 190972-87-3

5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1195754
CAS No.: 190972-87-3
M. Wt: 265.26 g/mol
InChI Key: RJCPLLGBXJTSSD-UHFFFAOYSA-N
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Description

“5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C14H17NO5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17NO5/c1-16-8-5-6-4-7 (12 (14)15)13-9 (6)11 (18-3)10 (8)17-2/h4-5,13H,1-3H3, (H,14,15) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 279.295 . It has a linear formula of C14H17NO5 . The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

  • Characterization of Indole Derivatives : Indole derivatives, including compounds similar to 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, have been characterized using various techniques such as NMR spectroscopy. This characterization aids in understanding their structure and properties (Mackintosh et al., 1994).

  • Synthesis Processes : Research has been conducted on the synthesis of hydroxyindole-carboxylic acids, which are structurally related to the compound . These acids have significant importance in biology and medicine (Marchelli et al., 1969).

  • Electropolymerization Studies : Electropolymerization of indole-5-carboxylic acid, which shares a similar indole structure with the target compound, has been explored. This process is important in forming polymers with specific properties (Mackintosh et al., 1994).

  • Fluorescence Properties of Polymers : The fluorescence properties of electropolymerized indole derivatives have been studied. Such research is crucial for applications in optoelectronics and sensors (Jennings et al., 1998).

  • Oligomerization with Thiols : Research into the reaction of indole derivatives with thiols to form various adducts has been conducted. This includes studies on compounds like indole-5-carboxylic acid, providing insights into chemical reactivity and potential applications (Mutulis et al., 2008).

  • Cytotoxicity Studies : The structural influence of indole derivatives on cytotoxicity has been investigated, with relevance to medical and pharmaceutical research (Choi & Ma, 2011).

  • Auxin Preparation for Plant Research : Indole-3-acetic acid derivatives have been studied for use in plant research, highlighting the importance of indole compounds in botanical studies (Ilić et al., 2005).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If irritation persists, seek medical attention .

Properties

IUPAC Name

5,6,7-trimethoxy-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-14-8(13(15)16)5-7-6-9(17-2)11(18-3)12(19-4)10(7)14/h5-6H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCPLLGBXJTSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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